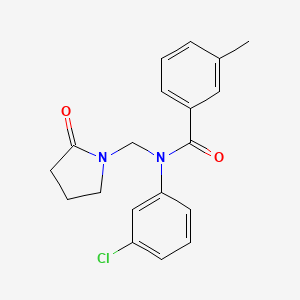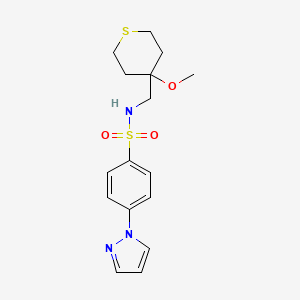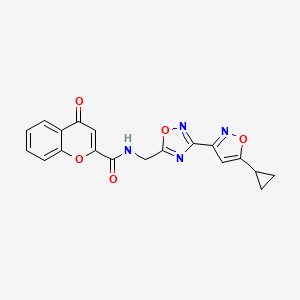
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with potential applications in scientific research . It’s part of the isoxazole family, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to an isoxazole ring, which is further connected to an oxadiazole ring. This structure is then linked to a chromene ring with a carboxamide group .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various synthesis techniques, such as microwave-assisted synthesis and one-pot reactions, have been explored for related compounds. These methods offer advantages like shorter reaction times and higher yields (Mule et al., 2014).
Characterization Methods : Detailed structural analyses using techniques like NMR, IR spectroscopy, and mass spectrometry have been employed for similar compounds, ensuring the accurate identification of synthesized chemicals (Saundane & Mathada, 2015).
Biological Evaluation
Antimicrobial Activity : Compounds structurally similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide have shown promising results in antimicrobial studies. They have been tested against various bacterial strains, displaying significant antibacterial and antifungal activities (Raval et al., 2012).
Antioxidant Properties : Some related compounds have been evaluated for their antioxidant properties, with some demonstrating good antioxidant activity. This suggests potential applications in areas where oxidative stress is a concern (Subbareddy & Sumathi, 2017).
Pharmaceutical Applications
- Potential in Treating Alzheimer's Disease : Novel arylisoxazole-chromenone carboxamides, which share some structural similarities, have been synthesized and evaluated for their cholinesterase inhibitory activity, an important target in Alzheimer's disease treatment. Some compounds have shown significant inhibitory activity, highlighting their potential in therapeutic applications (Saeedi et al., 2020).
Chemical Probes and Sensors
- Detection of Ions : Some chemosensors based on coumarin benzothiazole derivatives, which are structurally related, have been developed for the detection of specific ions like cyanide anions. These compounds exhibit color and fluorescence changes upon interaction with the ions, indicating their use in environmental and biological monitoring (Wang et al., 2015).
Advanced Material Synthesis
- Polymer Science : Novel polymers containing photosensitive coumarin groups, related to the chemical structure , have been synthesized. These polymers exhibit good solubility, thermal properties, and potential for application in materials science (Nechifor, 2009).
Future Directions
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c24-13-8-16(26-14-4-2-1-3-11(13)14)19(25)20-9-17-21-18(23-28-17)12-7-15(27-22-12)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAVEZQMMGLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)
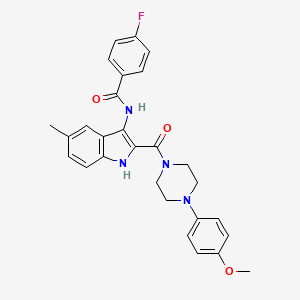
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
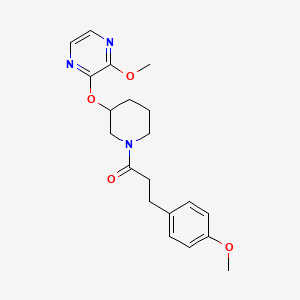
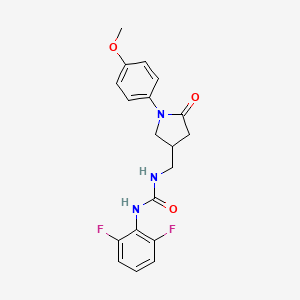
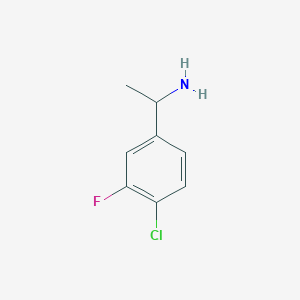
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
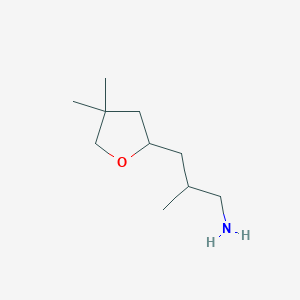
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
